molecular formula C23H22N2O3S B11366323 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11366323
M. Wt: 406.5 g/mol
InChI Key: WUMYHMKSANYDGA-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of thiazole, benzofuran, and methoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe final step often involves the coupling of the methoxyphenyl group under specific conditions such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for cross-coupling reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and benzofuran rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H22N2O3S/c1-13-9-19-15(3)21(28-20(19)10-14(13)2)22(26)24-11-17-12-29-23(25-17)16-5-7-18(27-4)8-6-16/h5-10,12H,11H2,1-4H3,(H,24,26)

InChI Key

WUMYHMKSANYDGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC3=CSC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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